molecular formula C14H18ClN3O2 B1207232 (1R,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol CAS No. 70585-37-4

(1R,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

Cat. No. B1207232
CAS RN: 70585-37-4
M. Wt: 295.76 g/mol
InChI Key: BAZVSMNPJJMILC-OLZOCXBDSA-N
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Description

(1R,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol, commonly referred to as 4-chlorophenoxy-dimethyl-triazol-butanol (4-CP-DMTB), is an organic compound with a wide range of applications in the fields of biochemistry and medicinal chemistry. It is a colorless, odorless, and tasteless compound that has been extensively studied for its various biochemical and physiological effects. 4-CP-DMTB has been used in a variety of research areas, including drug design, protein engineering, and biocatalysis.

Safety and Hazards

Safety assessments are essential to evaluate potential toxicity and side effects. Preliminary studies have indicated proper selectivity against cancerous cell lines while sparing normal cells .

Future Directions

For more detailed information, refer to the relevant research articles . provides additional chemical details.

Mechanism of Action

Target of Action

Triadimenol Isomer B, also known as Triadimenol, is primarily targeted towards fungi. It acts as a systemic fungicide, meaning it is absorbed by the plant and then transported throughout its tissues, providing protection from various fungal diseases .

Mode of Action

Triadimenol operates by blocking the biosynthesis of ergosterol, a critical component of fungal cell membranes . Specifically, it inhibits the process of demethylation, a crucial step in ergosterol production . This disruption in ergosterol production leads to changes in the cell membrane’s structure and function, ultimately causing the death of the fungus.

Biochemical Pathways

The primary biochemical pathway affected by Triadimenol is the ergosterol biosynthesis pathway. By inhibiting demethylation, Triadimenol prevents the conversion of lanosterol to ergosterol . This disruption can lead to a cascade of effects downstream, as ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane.

Pharmacokinetics

It’s known that triadimenol is a chiral molecule, and the technical material is a mixture of two diastereoisomeric forms . The ratio of these isomers can impact the bioavailability and overall effectiveness of the compound .

Result of Action

The primary result of Triadimenol’s action is the death of the fungus. By inhibiting ergosterol biosynthesis, it disrupts the structure and function of the fungal cell membrane, leading to cell death . This makes Triadimenol an effective fungicide for protecting crops from various fungal diseases.

Action Environment

The action of Triadimenol can be influenced by various environmental factors. For instance, its degradation in aquatic environments showed stereoselectivity, meaning different enantiomers can cause various adverse effects . Furthermore, the compound’s effectiveness can be influenced by the presence of other pesticides, with which it can act synergistically . Therefore, the environment in which Triadimenol is used can significantly impact its action, efficacy, and stability.

properties

IUPAC Name

(1R,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZVSMNPJJMILC-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]([C@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044616
Record name (alphaR,betaR)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

CAS RN

89497-64-3
Record name (alphaR,betaR)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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